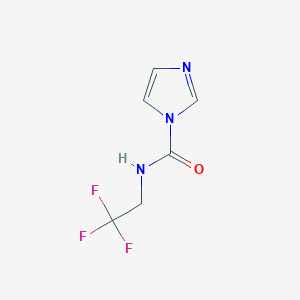
N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide is a chemical compound characterized by its trifluoroethyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole with trifluoroethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as carbodiimide, and the process may require heating to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of this compound oxide, while reduction may produce the corresponding amine derivative.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoroethyl group can impart unique properties to the resulting compounds, making them valuable in various applications.
Biology: N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibitors. Its ability to interact with specific biological targets makes it a useful tool in drug discovery and development.
Medicine: In medicine, this compound is being explored for its therapeutic potential. Its unique chemical structure may allow it to interact with biological targets in ways that could lead to the development of new treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's ability to bind to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2,2,2-trifluoroethyl)-1H-pyrazole-1-carboxamide
N-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole-1-carboxamide
Uniqueness: N-(2,2,2-trifluoroethyl)-1H-imidazole-1-carboxamide stands out due to its specific structural features and the unique properties imparted by the imidazole ring. These features make it distinct from other trifluoroethyl derivatives, allowing it to be used in a wider range of applications.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)imidazole-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)3-11-5(13)12-2-1-10-4-12/h1-2,4H,3H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENWKDFQGPYQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)

![2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1518824.png)
![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)


![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)
![{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid](/img/structure/B1518830.png)
![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)

![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)
![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)
![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)
